1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
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Overview
Description
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a naphthyridine core, a piperidine ring, and an oxazole moiety. The unique combination of these structural elements imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using a Friedländer reaction, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperidine.
Oxazole Ring Formation: The oxazole moiety can be synthesized via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Final Coupling: The final step involves coupling the naphthyridine, piperidine, and oxazole intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1,8-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Oxazole Derivatives: These compounds are studied for their diverse chemical and biological activities.
Properties
Molecular Formula |
C20H21ClN4O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C20H21ClN4O2/c1-12-17(13(2)27-24-12)10-19(26)25-7-5-14(6-8-25)18-4-3-15-9-16(21)11-22-20(15)23-18/h3-4,9,11,14H,5-8,10H2,1-2H3 |
InChI Key |
NNSOSXKYBTVYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
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